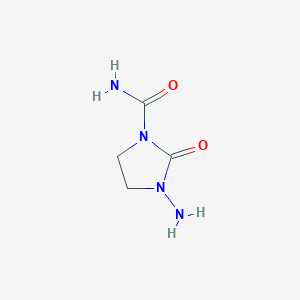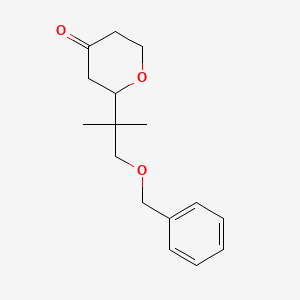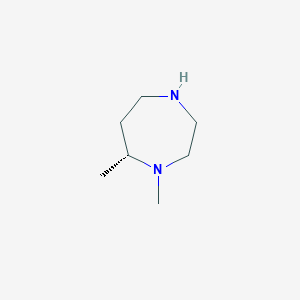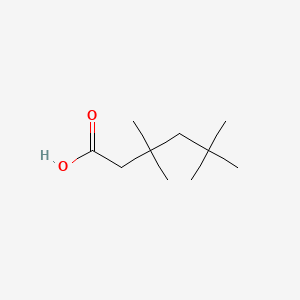
tert-Butyl 4-((4-hydroxycyclohexyl)oxy)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-((4-hydroxycyclohexyl)oxy)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a hydroxycyclohexyl group
Preparation Methods
The synthesis of tert-Butyl 4-((4-hydroxycyclohexyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters and hydroxycyclohexyl groups. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with 4-hydroxycyclohexyl derivatives under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-((4-hydroxycyclohexyl)oxy)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
tert-Butyl 4-((4-hydroxycyclohexyl)oxy)piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 4-((4-hydroxycyclohexyl)oxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-((4-hydroxycyclohexyl)oxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound is used as a semi-flexible linker in PROTAC development for targeted protein degradation.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another compound used in PROTAC development, highlighting the versatility of tert-butyl piperidine derivatives.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
These comparisons highlight the unique structural features and applications of this compound, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H29NO4 |
|---|---|
Molecular Weight |
299.41 g/mol |
IUPAC Name |
tert-butyl 4-(4-hydroxycyclohexyl)oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C16H29NO4/c1-16(2,3)21-15(19)17-10-8-14(9-11-17)20-13-6-4-12(18)5-7-13/h12-14,18H,4-11H2,1-3H3 |
InChI Key |
LGOVSOFCMUFQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2CCC(CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-methyl-4,5-dihydro-1H-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium 3-oxide](/img/structure/B12820274.png)
![2-(4-Methyl-1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12820276.png)









